Phomallenic acid B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phomallenic acid B is a natural product found in Phoma and Plagiostoma with data available.

科学研究应用

Table 1: Synthesis Methods of Phomallenic Acid B

| Method | Description | Yield (%) |

|---|---|---|

| Palladium-Catalyzed Coupling | Utilizes propargylic tosylates and terminal alkynes | High |

| Enantioselective Synthesis | Achieves specific isomer ratios | Moderate |

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Haemophilus influenzae.

Case Studies

- In Vitro Studies :

- Mechanistic Insights :

Broader Implications in Antibiotic Development

The discovery and characterization of this compound highlight its potential as a lead compound in antibiotic development. Given the rising incidence of antibiotic resistance among pathogenic bacteria, compounds like this compound represent a critical avenue for novel therapeutic strategies.

- Antibiotic Resistance : The ability of this compound to target essential bacterial pathways may provide an effective means to combat resistant strains by offering a different mechanism than traditional antibiotics.

化学反应分析

Key Mechanistic Insights:

-

Dual inhibition : Disrupts both initiation (FabH) and elongation (FabF) phases of fatty acid biosynthesis .

-

Reaction intermediate profiling : Alters the accumulation of acyl-ACP intermediates, confirming interference with FASII .

-

Structural basis : Binds to active sites of FabH/FabF via interactions with catalytic cysteine residues, preventing substrate elongation .

Antibacterial Activity

Phomallenic acid B exhibits moderate antibacterial efficacy compared to its analogs (Table 1).

Table 1: Comparative MIC Values Against S. aureus

| Compound | MIC (μg/ml) |

|---|---|

| Phomallenic acid A | 250 |

| This compound | 31.3 |

| Phomallenic acid C | 0.77–3.9 |

-

Activity correlates with structural features: The acetylenic bonds and carboxylic acid group enhance target binding .

FabH Interaction

-

Mechanism : Competes with malonyl-CoA for the active site, forming a covalent adduct with the catalytic cysteine (Cys112 in E. coli) .

-

Kinetics : Displays non-competitive inhibition patterns in kinetic assays .

FabF Interaction

-

Binding mode : Mimics the tetrahedral intermediate of the condensation reaction, blocking acyl chain elongation .

-

Structural evidence : Co-crystallization studies reveal hydrogen bonding with Gln163 and hydrophobic interactions with the acyl-binding pocket .

Chemical Stability and Reactivity

-

Acid-base behavior : The carboxylic acid group (pKa ≈ 4.5) deprotonates under physiological conditions, enhancing solubility and target engagement .

-

Redox sensitivity : The conjugated ene-yne system may participate in radical quenching, though this is secondary to its primary enzymatic inhibition .

Synthetic and Functional Analogues

This compound’s bioactivity is structure-dependent:

-

Analogues : Phomallenic acid C (C₁₈H₂₄O₂) shows superior potency due to an extended alkyl chain improving hydrophobic interactions .

-

Structure-activity relationship (SAR) :

Research Implications

This compound’s dual FabH/FabF inhibition offers a template for developing narrow-spectrum antibiotics against Gram-positive pathogens. Current studies focus on optimizing its pharmacokinetic profile while retaining target specificity .

属性

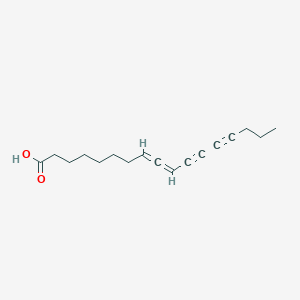

分子式 |

C17H22O2 |

|---|---|

分子量 |

258.35 g/mol |

InChI |

InChI=1S/C17H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8,10H,2-3,11-16H2,1H3,(H,18,19) |

InChI 键 |

VMBBTKBMFHKNCM-UHFFFAOYSA-N |

规范 SMILES |

CCCC#CC#CC=C=CCCCCCCC(=O)O |

同义词 |

phomallenic acid B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。